molecular formula C11H15NO3 B8028349 1-[(Tert-butoxy)methyl]-3-nitrobenzene

1-[(Tert-butoxy)methyl]-3-nitrobenzene

Cat. No.: B8028349
M. Wt: 209.24 g/mol
InChI Key: CAOLQIBQWVFKRO-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)methyl]-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the third position and a tert-butoxy methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)methyl]-3-nitrobenzene typically involves the nitration of 1-[(Tert-butoxy)methyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)methyl]-3-nitrobenzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: 1-[(Tert-butoxy)methyl]-3-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 1-[(Tert-butoxy)formyl]-3-nitrobenzene or 1-[(Tert-butoxy)carboxyl]-3-nitrobenzene.

Scientific Research Applications

1-[(Tert-butoxy)methyl]-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)methyl]-3-nitrobenzene involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    1-[(Tert-butoxy)methyl]-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.

    1-[(Tert-butoxy)methyl]-2-nitrobenzene: Nitro group at the second position.

    1-[(Tert-butoxy)methyl]-3-aminobenzene: Amino group instead of the nitro group.

Uniqueness

1-[(Tert-butoxy)methyl]-3-nitrobenzene is unique due to the specific positioning of the nitro and tert-butoxy groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the tert-butoxy group provides steric hindrance, affecting the compound’s behavior in various chemical processes .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxymethyl]-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOLQIBQWVFKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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